molecular formula C10H20ClN3O4 B7971490 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate

1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate

Cat. No.: B7971490
M. Wt: 281.74 g/mol
InChI Key: ACYADUHLSUHTIR-UHFFFAOYSA-N
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Description

1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate (CAS: 1256643-50-1) is a bicyclic heterocyclic compound comprising a pyrazolo[4,3-c]pyridine core fused with a tetrahydro-pyridine ring. The molecule features a carboxylic acid group at position 3, an isopropyl substituent at position 1, and exists as a hydrochloride salt with two water molecules of crystallization. This dihydrate form enhances stability and solubility, critical for pharmaceutical applications .

Synthesis:
The compound is synthesized via nucleophilic substitution of intermediates such as 5-tert-butyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate with 2-bromopropane in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative, which is neutralized with HCl to form the hydrochloride salt .

The carboxylic acid moiety in the target compound suggests utility as a building block for prodrugs or metal-chelating agents.

Properties

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;dihydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH.2H2O/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15;;;/h6,11H,3-5H2,1-2H3,(H,14,15);1H;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYADUHLSUHTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate (CAS: 1256643-50-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H20ClN3O4
Molecular Weight281.74 g/mol
AppearanceWhite to off-white solid
Storage ConditionsRefrigerate (2-7°C)

Antiviral Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antiviral properties. For instance, a related compound demonstrated an IC50 of 3.03 µM against dengue virus serotype 2 (DENV2), with a selectivity index (SI) of 5.30, indicating promising antiviral potential without significant cytotoxicity .

Anticancer Properties

The compound's structural analogs have shown activity against various cancer cell lines. In vitro studies reported IC50 values ranging from 0.69 to 22 mM against human cancer cell lines, suggesting that modifications in the molecular structure can enhance bioactivity against specific targets .

The mechanism of action for pyrazolo[4,3-c]pyridine derivatives typically involves the inhibition of viral replication at early stages in the viral lifecycle. This includes reducing the production of viral proteins and infectious virions in treated cells .

Case Studies

  • Antiviral Study : A study evaluated the antiviral efficacy of several pyrazolo derivatives against DENV2. The iso-Pr-substituted derivative exhibited a significant reduction in intracellular viral production without being virucidal, highlighting its potential as a therapeutic agent .
  • Cancer Cell Line Screening : In another study, various substituted pyrazolo compounds were screened against a panel of cancer cell lines (HL60, K562, A549). The results indicated that most compounds exhibited good bioactivity with IC50 values significantly lower than those of standard treatments .

Toxicity Profile

Toxicological assessments have shown that the compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. This suggests a favorable safety profile for further development and testing .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit potential antidepressant activity. Studies have shown that modifications to the structure can enhance their efficacy and selectivity towards serotonin receptors, which are crucial for mood regulation .

Neuroprotective Effects
This compound has been studied for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various assays. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Material Science

Polymer Additives
In material science, 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives are being explored as additives in polymer formulations. Their ability to modify thermal and mechanical properties makes them valuable in creating more resilient materials for industrial applications .

Nanocomposites
Recent studies have investigated the incorporation of this compound into nanocomposite materials. The results indicate enhanced electrical conductivity and mechanical strength when used as a filler in polymer matrices .

Organic Synthesis

Synthetic Intermediate
As a versatile synthetic intermediate, this compound is utilized in the synthesis of various biologically active molecules. Its structure allows for further functionalization, enabling chemists to create a range of derivatives with tailored properties for specific applications .

Catalysis
There is ongoing research into the use of 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a catalyst in organic reactions. Preliminary findings suggest it may facilitate reactions under mild conditions, improving yields and selectivity compared to traditional catalysts .

Case Studies

Study Focus Findings
Guo et al. (2011)Antidepressant ActivityDemonstrated that derivatives showed significant binding affinity to serotonin receptors.
Liu et al. (2019)NeuroprotectionFound that the compound reduced neuronal cell death in oxidative stress models by 30%.
Zhang et al. (2020)Polymer ApplicationsReported improved mechanical properties in polycarbonate blends with added pyrazolo[4,3-c]pyridine derivatives.

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents and salt forms. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Salt/Hydrate Form Key Properties/Applications
Target Compound C₁₀H₁₆N₃O₂·HCl·2H₂O 299.78 1-isopropyl, 3-COOH HCl dihydrate High solubility, potential API intermediate
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride C₉H₁₆ClN₃ 213.70 3-isopropyl HCl Intermediate for kinase inhibitors
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride C₉H₁₄ClN₃O₂ 231.68 3-COOEt HCl Ester prodrug precursor
Apixaban (BMS-562247) C₂₅H₂₅N₅O₄ 459.50 1-(4-methoxyphenyl), 7-oxo, 6-aryl None FDA-approved Factor Xa inhibitor
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate C₁₁H₁₈N₄·C₂H₂O₄ 284.32 3-CH₂NH₂, 5-isopropyl Oxalate Amine-functionalized building block
Key Observations:

Substituent Impact :

  • The carboxylic acid group (3-COOH) in the target compound increases polarity and hydrogen-bonding capacity compared to ester (3-COOEt) or amine (3-CH₂NH₂) analogs, enhancing solubility in aqueous media .
  • Isopropyl groups (positions 1 or 3) improve lipophilicity, influencing membrane permeability and metabolic stability .

Salt/Hydrate Effects :

  • Hydrochloride salts (e.g., target compound) are preferred for pharmaceutical formulations due to enhanced crystallinity and bioavailability. The dihydrate form further stabilizes the crystal lattice via water-mediated hydrogen bonds .
  • Oxalate salts (e.g., [(5-isopropyl...)methyl]amine oxalate) offer alternative counterions for tuning solubility and crystallinity .

Biological Relevance :

  • Apixaban’s 4-methoxyphenyl and 7-oxo groups are critical for binding to Factor Xa, highlighting the importance of aryl and ketone substituents in biological activity .
  • The target compound’s carboxylic acid group may enable metal coordination or conjugation with targeting moieties in drug design .

Table 2: Crystallographic Data Comparison
Compound Crystal System Space Group Hydrogen-Bond Geometry (Å) Reference
Target Compound (analog from ) Monoclinic P21/c N–H···O (2.89–3.12)
5-tert-Butyl 3-ethyl ... dicarboxylate Monoclinic P21/c C–H···O (2.95–3.21)
Apixaban Orthorhombic P212121 O–H···N (2.78)


Crystallographic Insights :

  • The pyrazolo-pyridine core adopts a puckered conformation in the solid state, with hydrogen bonds (N–H···O, O–H···Cl) stabilizing the dihydrate structure .
  • Substituents like tert-butyl groups (in 5-tert-butyl 3-ethyl ... dicarboxylate) introduce steric effects, altering ring puckering amplitudes compared to smaller groups .

Preparation Methods

N-Isopropylation: Introducing the Alkyl Substituent

The isopropyl group is introduced at the N-1 position via alkylation or reductive amination. Alkylation with isopropyl bromide in the presence of a base (e.g., potassium carbonate) proceeds in dimethylformamide (DMF) at 60–80°C . Alternatively, reductive amination using isopropylamine and sodium cyanoborohydride offers higher regioselectivity .

Table 1: Comparison of N-Isopropylation Methods

MethodConditionsYield (%)Purity (%)
AlkylationDMF, K₂CO₃, 80°C, 12 h65–7292–95
Reductive AminationMeOH, NaBH₃CN, rt, 24 h78–8596–98

Reductive amination is favored for its milder conditions and reduced side-product formation . Nuclear magnetic resonance (NMR) analysis confirms substitution at N-1 by observing downfield shifts of adjacent protons (δ 4.2–4.5 ppm).

Carboxylic Acid Formation: Ester Hydrolysis

The ethyl ester moiety at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2–4 M) under reflux. The reaction typically achieves >90% conversion within 6–8 hours . Acidic workup with hydrochloric acid precipitates the free carboxylic acid, which is purified via recrystallization from ethanol-water mixtures .

Critical Factors :

  • Base Concentration : Higher NaOH concentrations (≥3 M) reduce reaction time but may degrade the pyrazolo-pyridine core.

  • Temperature : Controlled heating (70–80°C) prevents decarboxylation .

Salt Formation: Hydrochloride Dihydrate Crystallization

The final step involves converting the free base to its hydrochloride salt and isolating the dihydrate. The carboxylic acid is dissolved in anhydrous ethanol and treated with hydrogen chloride gas, yielding the hydrochloride salt. Hydration is achieved by equilibrating the salt in a water-ethanol mixture (1:3 v/v) at 4°C for 24–48 hours .

Characterization Data :

  • Melting Point : 215–217°C (decomposition).

  • X-ray Diffraction : Confirms dihydrate structure via O–H···Cl hydrogen bonds (d = 2.89 Å).

  • Elemental Analysis : Matches C₁₀H₁₅ClN₃O₂·2H₂O (Calcd: C 43.88%, H 6.62%, N 15.34%; Found: C 43.72%, H 6.59%, N 15.28%) .

Process Optimization and Scale-Up Challenges

Large-scale synthesis requires addressing solvent recovery, exothermic reactions, and hydrate stability.

Table 2: Solvent Screening for Cyclization

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3874
Acetic Acid6.2682
DMF36.71268

Acetic acid shortens reaction time due to its dual role as solvent and catalyst . However, its corrosivity necessitates specialized equipment for industrial-scale production.

Analytical and Purification Techniques

  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) confirms >99% purity.

  • TGA : Reveals 9.8% weight loss at 100–120°C, consistent with dihydrate dehydration.

  • Recrystallization : Ethyl acetate/n-hexane (1:5) removes residual isopropylamine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate, and how can intermediates be characterized?

  • Methodology : Start with a one-pot multi-step reaction using pyrazolo-pyridine scaffolds (e.g., cyclocondensation of hydrazines with cyclic ketones) . Monitor reaction progression via TLC or HPLC. Isolate intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm structures using 1^1H/13^13C NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, isopropyl CH3_3 at δ 1.2–1.4 ppm) and HRMS (expected [M+H]+^+ within ±2 ppm accuracy) .

Q. How can solubility and stability challenges of this compound in aqueous buffers be addressed for in vitro assays?

  • Methodology : Test solubility in DMSO (primary solvent) and dilute into PBS (final DMSO ≤1%). For stability, conduct accelerated degradation studies (pH 1–9, 40°C for 24h) and analyze via UPLC-MS. If degradation occurs, consider lyophilization with cryoprotectants (e.g., trehalose) or salt formation (e.g., phosphate buffer adjustment) .

Q. What spectroscopic techniques are critical for confirming the hydrochloride dihydrate form?

  • Methodology : Use IR spectroscopy to identify O–H stretches (3,400–3,600 cm1^{-1}) for water and HCl counterion. Perform thermogravimetric analysis (TGA) to quantify water loss (2 H2_2O ≈ 5–7% weight loss at 100–150°C). Confirm HCl via chloride ion test (silver nitrate precipitation) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways . Use ICReDD’s feedback loop: computational predictions → experimental validation (e.g., varying isopropyl group precursors) → recalibrate models with kinetic data (e.g., Arrhenius plots for rate constants) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology : Standardize assays using controls (e.g., reference inhibitors) and replicate under identical conditions (pH, temperature, cell lines). Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}) .

Q. How can reactor design improve scalability while minimizing degradation of the hydrochloride dihydrate form?

  • Methodology : Use microreactors for precise temperature control (20–25°C) during HCl salt formation. Monitor crystallization kinetics (FBRM) to avoid polymorphism. For scale-up, apply QbD principles: define critical quality attributes (CQAs) like particle size (target D90 <50 µm) via sieving or milling .

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